2-Fluoro-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Fluoro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a fluorinated benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
For large-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are used to reduce the nitro group.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-Fluoro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares a similar benzamide structure but has different substituents, leading to distinct chemical and biological properties.
2-Fluoro-N-(2-fluorophenyl)benzamide: Another fluorinated benzamide with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-Fluoro-N-({N’-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for targeted modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H12FN5O5 |
---|---|
Molecular Weight |
385.31 g/mol |
IUPAC Name |
2-fluoro-N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H12FN5O5/c18-12-4-2-1-3-10(12)16(25)19-8-14(24)21-22-15-11-7-9(23(27)28)5-6-13(11)20-17(15)26/h1-7,20,26H,8H2,(H,19,25) |
InChI Key |
PXYUIRIRVQGNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)F |
Origin of Product |
United States |
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